molecular formula C7H16N2O2 B074167 N6-Methyl-L-lysine CAS No. 1188-07-4

N6-Methyl-L-lysine

Numéro de catalogue: B074167
Numéro CAS: 1188-07-4
Poids moléculaire: 160.21 g/mol
Clé InChI: PQNASZJZHFPQLE-LURJTMIESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N6-Methyl-L-lysine is a post-translationally modified amino acid derived from the methylation of lysine residues in proteins. This modification is catalyzed by protein-lysine methyltransferases (PKMTs), which transfer methyl groups from S-adenosyl-L-methionine (SAM) to the ε-amino group of lysine . This compound plays a critical role in regulating cellular processes such as transcription, chromatin remodeling, and signal transduction by modulating protein-protein interactions and enzymatic activities . It is also a metabolic intermediate in lysine degradation pathways, where it can be further processed into carnitine precursors or other derivatives .

Méthodes De Préparation

Chemical Synthesis of N6-Methyl-L-lysine

Chemical synthesis remains the most widely employed method for producing this compound, particularly for research-scale applications requiring high purity. Two principal strategies dominate the literature: alkylation of protected lysine derivatives and reductive methylation .

Alkylation of Protected Lysine Derivatives

This method involves sequential protection of lysine’s α-amino group, followed by selective methylation at the ε-amino position. A validated protocol from the Canadian Journal of Chemistry outlines the following steps :

  • Protection of α-Amino Group :

    • Lysine is treated with benzoyl chloride or carbobenzoxy (Cbz) chloride to form α-N-benzoyl-L-lysine or α-N-Cbz-L-lysine.

    • The ε-amino group is simultaneously protected with a p-toluenesulfonyl (tosyl) group, yielding α-N-benzoyl-ω-N-p-toluenesulfonyl-L-lysine.

  • Methylation at ε-Position :

    • The protected lysine derivative undergoes alkylation with methyl iodide (CH₃I) in alkaline conditions (e.g., sodium hydroxide or potassium carbonate).

    • Reaction conditions: 60–80°C for 6–12 hours under anhydrous nitrogen.

  • Deprotection :

    • The tosyl group is removed via hydrolysis with hydrobromic acid (HBr) in acetic acid.

    • The benzoyl or Cbz group is cleaved by catalytic hydrogenation (H₂/Pd-C) or acidolysis (HCl/dioxane).

Yield : 50–70% after purification by recrystallization or column chromatography .

Table 1: Alkylation Method Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Protecting GroupBenzoyl or CbzPrevents undesired α-methylation
Methylating AgentMethyl iodideHigh ε-selectivity
SolventDMF or DMSOEnhances reaction rate
Temperature60–80°CBalances reactivity/side reactions
Deprotection AgentHBr/HOAc or H₂/Pd-CComplete removal of sulfonamide

Reductive Methylation

Reductive methylation offers a milder alternative, leveraging formaldehyde (HCHO) and formic acid (HCOOH) as methylating agents. This method avoids harsh alkylating agents like methyl iodide :

  • Protection Strategy :

    • α-N-Cbz-L-lysine is reacted with benzaldehyde to form a Schiff base, which is reduced with sodium borohydride (NaBH₄) to yield α-N-Cbz-ε-N-benzyl-L-lysine.

  • Methylation :

    • The ε-N-benzyl intermediate undergoes reductive methylation with formaldehyde and formic acid at 100°C for 15–30 minutes.

    • Mechanism: Formaldehyde acts as the methyl donor, while formic acid serves as a reducing agent.

  • Deprotection :

    • Catalytic hydrogenation (H₂/Pd-C) removes both the Cbz and benzyl groups, yielding this compound hydrochloride.

Yield : 66% after recrystallization from water-ethanol .

Table 2: Reductive Methylation Reaction Profile

ComponentRoleStoichiometry
Formaldehyde (37%)Methyl donor1.2 equiv
Formic acid (90%)Reducing agent3.0 equiv
Palladium on charcoalCatalyst for deprotection10% w/w

Enzymatic Biosynthesis

Enzymatic methods leverage protein-lysine methyltransferases (PKMTs) to transfer methyl groups from S-adenosyl-L-methionine (SAM) to lysine residues. While less common for bulk synthesis, this approach is invaluable for producing isotopically labeled analogs (e.g., ¹³C-methylated lysine) for metabolic studies .

In Vitro Methylation with PKMTs

  • Enzyme Selection :

    • Recombinant PKMTs (e.g., SETD7 or SMYD2) are expressed in E. coli and purified via affinity chromatography.

  • Reaction Conditions :

    • Substrate: Free L-lysine or lysine-containing peptides.

    • Cofactor: SAM (1–5 mM) in Tris-HCl buffer (pH 8.0–9.0).

    • Incubation: 24–48 hours at 30–37°C.

  • Product Isolation :

    • Methanol precipitation removes enzymes.

    • Cation-exchange chromatography separates methylated lysine from unreacted SAM.

Yield : 20–40%, limited by SAM cost and enzyme stability .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability, often combining chemical and biotechnological approaches:

Fermentation with Engineered Microbes

Genetically modified E. coli or Bacillus subtilis strains overexpress lysine methyltransferases and SAM synthetases. Key parameters include:

  • Carbon Source : Glucose or glycerol (20–50 g/L).

  • Induction : IPTG or autoinduction systems trigger enzyme expression.

  • Product Recovery : Ion-exchange resins capture this compound from fermentation broth.

Yield : 5–10 g/L, with ongoing optimization for higher titers .

Comparative Analysis of Methods

Table 3: Synthesis Method Trade-offs

MethodAdvantagesLimitationsScale Suitability
AlkylationHigh yield, scalabilityToxic reagents (CH₃I)Research/industrial
Reductive MethylationMild conditionsMulti-step deprotectionResearch
EnzymaticStereospecific, greenLow yield, high SAM costSpecialty chemicals
FermentationSustainable, scalableMetabolic burden on strainsIndustrial

Emerging Technologies

Recent advances focus on flow chemistry and enzyme engineering :

  • Continuous-Flow Alkylation : Microreactors enable safer handling of methyl iodide, improving space-time yield by 3x .

  • SAM Regeneration Systems : Cofactor recycling via ATP-dependent kinases reduces SAM dependency in enzymatic synthesis .

Analyse Des Réactions Chimiques

Enzymatic Demethylation

N6-Methyl-L-lysine undergoes oxidative demethylation catalyzed by N6-methyl-lysine oxidase (EC 1.5.3.4). This enzyme facilitates the conversion of this compound to L-lysine, formaldehyde, and hydrogen peroxide in the presence of oxygen and water .

Reaction:

N6 Methyl L lysine+H2O+O2L lysine+Formaldehyde+H2O2\text{N}^6\text{ Methyl L lysine}+\text{H}_2\text{O}+\text{O}_2\rightarrow \text{L lysine}+\text{Formaldehyde}+\text{H}_2\text{O}_2

Reagent/Condition Product Catalyst
Molecular oxygen (O2\text{O}_2), waterL-lysine, formaldehyde, H2O2\text{H}_2\text{O}_2N6-Methyl-lysine oxidase

This reaction is critical in epigenetic regulation, as it reverses lysine methylation marks on histones .

Synthetic Alkylation

This compound can be synthesized via alkylation of protected lysine derivatives. A validated method involves:

  • Alkylation of α-N-benzoyl-ω-N-p-toluenesulfonylamino acid with methylating agents .

  • Reductive methylation using formaldehyde and formic acid on α-N-carbobenzoxy-L-lysine derivatives .

Key Steps:

  • Protection of lysine’s α-amino group with benzoyl or carbobenzoxy (Cbz) groups.

  • Methylation at the ε-amino position using methyl iodide or formaldehyde/formic acid.

  • Deprotection via hydrogenolysis or acid hydrolysis .

Example Synthesis:

α N Cbz L lysine+CH3IBaseα N Cbz ε N methyl L lysineH2/Pdε N methyl L lysine\alpha \text{ N Cbz L lysine}+\text{CH}_3\text{I}\xrightarrow{\text{Base}}\alpha \text{ N Cbz }\varepsilon \text{ N methyl L lysine}\xrightarrow{\text{H}_2/\text{Pd}}\varepsilon \text{ N methyl L lysine}

Reduction and Substitution Reactions

While oxidation is predominant, reduction and substitution reactions are less common but occur under specific conditions:

  • Reduction : Limited evidence suggests catalytic hydrogenation may remove methyl groups, though enzymatic pathways are more efficient .

  • Substitution : The ε-methylamino group can undergo nucleophilic substitution with reagents like benzyl bromide, yielding ε-N-benzyl-L-lysine .

Biological Methylation Dynamics

In biological systems, methyltransferases (e.g., SET7/9) transfer methyl groups from S-adenosylmethionine (SAM) to lysine residues. The reaction’s efficiency depends on:

  • The pKa of lysine’s ε-amino group (~10.7 for monomethyllysine) .

  • Electrostatic interactions between SAM’s sulfonium ion and the substrate lysine .

Methylation Reaction:

L lysine+SAMMethyltransferaseN6 Methyl L lysine+SAH\text{L lysine}+\text{SAM}\xrightarrow{\text{Methyltransferase}}\text{N}^6\text{ Methyl L lysine}+\text{SAH}

Parameter Value
pKa of ε-NH3+_3^+ (Kme1)~10.7
Catalytic turnoverDependent on water-mediated deprotonation

Comparative Reactivity

This compound’s reactivity differs from related compounds:

Compound Reactivity Key Difference
This compoundOxidized by specific oxidases Single methyl group at ε-nitrogen
N6,N6,N6-Trimethyl-L-lysineResistant to oxidative demethylation Three methyl groups hinder enzyme access
Unmodified lysineNo inherent demethylationLacks methyl group for oxidation

Applications De Recherche Scientifique

Histone Modification and Gene Regulation

N6-Methyl-L-lysine is primarily recognized for its role in histone methylation, a critical post-translational modification that influences gene expression. This modification is essential for the regulation of chromatin structure and function, impacting processes such as transcriptional activation and repression.

  • Histone Methylation Complexity : The methylation of lysine residues on histones can occur at different positions (e.g., mono-, di-, and trimethylation), each associated with distinct biological outcomes. This compound specifically has been implicated in regulating transcriptional activity and maintaining genomic stability, with studies highlighting its involvement in cellular senescence and leukemogenesis .
  • Synthesis of Methylated Peptides : Recent advancements have allowed for the convenient preparation of this compound derivatives, which serve as building blocks for synthesizing methylated peptides. These peptides are resistant to enzymatic degradation by trypsin and lysyl endopeptidase, making them valuable for studying protein interactions and functions .

Cancer Research

The role of N6-methylation in cancer biology has garnered significant attention. Research indicates that alterations in histone methylation patterns, including those involving this compound, can contribute to oncogenic processes.

  • Oncogenic Pathways : Studies have shown that N6-methylation affects various oncogenic pathways by modulating gene expression profiles associated with tumor growth and metastasis. The interplay between this compound modifications and other epigenetic factors highlights its potential as a therapeutic target in cancer treatment .

Metabolic Studies

This compound has been identified as a metabolite with potential implications in metabolic disorders, including obesity-related conditions.

  • Metabolic Signatures : In the context of COVID-19, elevated levels of N6-acetyl-L-lysine (a derivative of this compound) were observed in obese patients, suggesting a link between this metabolite and inflammatory responses during viral infections. This finding underscores the importance of studying this compound in metabolic health and disease .

Genetic Encoding in Protein Engineering

Recent advancements have enabled the genetic encoding of this compound into recombinant proteins, facilitating the study of its functional roles within cellular systems.

  • Protein Engineering Applications : Techniques have been developed to incorporate this compound at specific sites within proteins, allowing researchers to investigate its effects on protein structure and function directly. This method enhances our understanding of how methylation influences protein interactions and stability .

Summary Table of Applications

Application AreaDescription
Histone ModificationRegulates gene expression through methylation patterns; involved in transcriptional control.
Cancer ResearchImplicated in oncogenic pathways; potential target for cancer therapies.
Metabolic StudiesAssociated with metabolic disorders; elevated levels linked to inflammation in obesity.
Protein EngineeringGenetic encoding allows for site-specific incorporation into proteins for functional studies.

Case Studies

  • Histone Methylation Dynamics : A study examined the role of this compound in regulating transcriptional activation through histone modification dynamics. Findings indicated that specific methylation patterns correlate with gene activation states, providing insights into epigenetic regulation mechanisms.
  • Cancer Therapeutics : Research focused on targeting histone methyltransferases that modify lysine residues, including this compound, to develop novel cancer treatments. Inhibitors designed to disrupt these modifications showed promise in preclinical models.
  • Metabolomic Profiling : A comprehensive metabolomic analysis identified altered levels of N6-acetyl-L-lysine in COVID-19 patients with obesity, suggesting its role as a biomarker for disease severity and potential therapeutic target.

Mécanisme D'action

Epsilon-N-methyllysine exerts its effects through the methylation of proteins, which is catalyzed by methyltransferase enzymes. The methyl group from S-adenosyl-L-methionine is transferred to the epsilon nitrogen of lysine residues in target proteins . This methylation can affect protein function, stability, localization, and interactions with other biomolecules. The molecular targets and pathways involved include histones, transcription factors, and other regulatory proteins that play roles in gene expression, cell signaling, and cellular processes .

Comparaison Avec Des Composés Similaires

N6-Acetyl-L-lysine

Structure and Biosynthesis :
N6-Acetyl-L-lysine is formed via acetylation of lysine residues by acetyltransferases, a common post-translational modification (PTM). Unlike methylation, acetylation neutralizes the positive charge of lysine, altering protein-DNA/RNA interactions .

Metabolic Pathways :

  • Acts as a precursor for histone acetylation, influencing gene expression and chromatin dynamics .

Research Findings :

  • Classified as an N-acyl-alpha amino acid (HMDB0000206) with structural and functional diversity in proteomes .
  • Increased abundance under Trypanosoma stress, alongside methylated lysines .

N6,N6,N6-Trimethyl-L-lysine (Trimethyllysine)

Structure and Biosynthesis :
Trimethyllysine is generated by sequential methylation of lysine residues, followed by proteolytic release. It serves as a precursor for L-carnitine biosynthesis .

Metabolic Pathways :

  • Hydroxylated to N6-hydroxy-L-lysine, then cleaved into 4-trimethylammoniobutanal and glycine. The aldehyde is oxidized to 4-trimethylammoniobutanoate, which is further hydroxylated to L-carnitine .

Research Findings :

  • Isotopically labeled analogs (e.g., N6-[Me-2H6]TML) used to study carnitine biosynthesis kinetics in humans .
  • Increased abundance in Trypanosoma under drug-induced stress, highlighting its role in stress adaptation .

L-N6-(1-Iminoethyl)lysine (L-NIL)

Structure and Biosynthesis: A synthetic lysine derivative with an iminoethyl group at the ε-amino position, designed to inhibit nitric oxide synthase (NOS) .

Research Findings :

  • Structural optimization (e.g., chain length) enhances selectivity for iNOS, making it a tool for probing nitric oxide signaling .

Research Utility :

  • Enables site-specific labeling of proteins without disrupting native functions .

Activité Biologique

N6-Methyl-L-lysine (N6ML) is a naturally occurring amino acid derivative, primarily recognized for its role in post-translational modifications of proteins, particularly in histones. Its biological activity is linked to various cellular processes, including transcriptional regulation, DNA repair, and implications in diseases such as cancer and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound is formed through the methylation of lysine residues in proteins, a process catalyzed by specific methyltransferases. This modification can influence protein function by altering interactions with other biomolecules, stability, and localization within cells. The presence of N6ML is notable in human biofluids and has been implicated in various metabolic pathways.

1. Transcriptional Regulation

N6ML plays a critical role in the regulation of gene expression through its involvement in histone methylation. Methylation at lysine residues on histones can either activate or repress transcription depending on the specific context and the degree of methylation (mono-, di-, or tri-methylation). For instance, H3K36me3 , a trimethylation mark associated with active transcription, shows significant overlap with N6-methyladenosine (m6A) modification sites, suggesting a coordinated regulation of transcriptional activity .

2. DNA Repair Mechanisms

Research indicates that lysine methylation is essential for DNA double-strand break repair processes. N6ML modifications can recruit various effector proteins involved in the repair pathways, thereby maintaining genomic stability . This function is particularly relevant in cancer biology, where dysregulation of methylation patterns is frequently observed.

3. Role in Disease

This compound has been linked to several diseases, particularly cancer. Studies have shown that alterations in lysine methylation can affect the proliferation of cancer cells. For example, inhibiting specific methyltransferases that modify transcription factors can lead to reduced tumor growth . Additionally, N6ML levels have been associated with metabolic disorders; elevated levels have been observed in conditions such as obesity and diabetes .

Case Study: COVID-19 and Metabolomics

A significant study highlighted the role of metabolites like N6-acetyl-L-lysine (closely related to N6ML) in COVID-19 patients. The study found that symptomatic overweight-obese patients exhibited significantly higher levels of N6-acetyl-L-lysine compared to lean counterparts, suggesting its involvement in inflammatory responses and susceptibility to viral infections . This finding emphasizes the importance of lysine derivatives in understanding metabolic dysregulation during infectious diseases.

Data Table: Comparison of Biological Activities

Activity Mechanism Associated Diseases
Transcriptional RegulationMethylation of histones affecting gene expressionCancer
DNA RepairRecruitment of repair proteins via methylation marksGenomic instability
Metabolic RegulationAltered levels correlate with obesity and diabetesMetabolic syndrome

Propriétés

Numéro CAS

1188-07-4

Formule moléculaire

C7H16N2O2

Poids moléculaire

160.21 g/mol

Nom IUPAC

(2S)-2-amino-6-(methylamino)hexanoic acid

InChI

InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1

Clé InChI

PQNASZJZHFPQLE-LURJTMIESA-N

SMILES

CNCCCCC(C(=O)O)N

SMILES isomérique

CNCCCC[C@@H](C(=O)O)N

SMILES canonique

CNCCCCC(C(=O)O)N

Key on ui other cas no.

1188-07-4

Description physique

Solid

Synonymes

epsilon-N-methyllysine
epsilon-N-methyllysine hydrochloride, (L-Lys)-isomer
epsilon-N-methyllysine, (DL-Lys)-isomer
N(6)-methyllysine
N(epsilon)-monomethyl-lysine
N-epsilon-methyllysine

Origine du produit

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

4-Tributylstannylbenzoyl chloride
N6-Methyl-L-lysine
4-Tributylstannylbenzoyl chloride
4-Tributylstannylbenzoyl chloride
N6-Methyl-L-lysine
4-Tributylstannylbenzoyl chloride
4-Tributylstannylbenzoyl chloride
N6-Methyl-L-lysine
4-Tributylstannylbenzoyl chloride
4-Tributylstannylbenzoyl chloride
N6-Methyl-L-lysine
4-Tributylstannylbenzoyl chloride
N6-Methyl-L-lysine
4-Tributylstannylbenzoyl chloride
N6-Methyl-L-lysine

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